REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([F:10])=[C:4]([CH2:8]O)[CH:5]=[CH:6][CH:7]=1.P(Br)(Br)[Br:12]>C(Cl)Cl>[Br:12][CH2:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Cl:1])[C:3]=1[F:10]
|
Name
|
|
Quantity
|
3.2 g
|
Type
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reactant
|
Smiles
|
ClC=1C(=C(C=CC1)CO)F
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for another 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
before quenching with satd
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried over anhy
|
Type
|
FILTRATION
|
Details
|
Na2SO4, filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |